molecular formula C9H16N4O5 B4929203 dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate

dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate

Cat. No. B4929203
M. Wt: 260.25 g/mol
InChI Key: RJHXEHBULHDLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate, commonly known as DDB, is a carbamate derivative that has been extensively studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and organic solvents. DDB has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of DDB involves the inhibition of certain enzymes and the modulation of various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. DDB has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
DDB has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antimicrobial and antiviral properties, making it a promising candidate for use in the treatment of infectious diseases. DDB has also been found to possess anticancer properties, making it a potential candidate for use in cancer therapy. It has been found to be effective in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DDB has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and is readily soluble in water and organic solvents. DDB is also relatively easy to synthesize, making it a cost-effective option for use in laboratory experiments. However, DDB has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on DDB. One potential area of research is the development of new synthetic methods for the production of DDB. Another potential area of research is the study of the mechanism of action of DDB and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity of DDB and its safety for use in humans.

Synthesis Methods

The synthesis of DDB involves the reaction of dimethyl carbonate with urea in the presence of sodium methoxide. The resulting product is then treated with phosgene to obtain DDB. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form DDB.

Scientific Research Applications

DDB has been extensively studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, antiviral, and anticancer properties. DDB has also been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been used as a tool in the study of various biochemical pathways and has been found to be a potent inhibitor of certain enzymes.

properties

IUPAC Name

methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c1-12-5(10-7(14)17-3)6(11-8(15)18-4)13(2)9(12)16/h5-6H,1-4H3,(H,10,14)(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHXEHBULHDLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(N(C1=O)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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